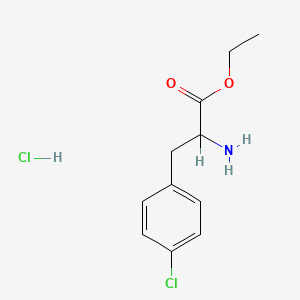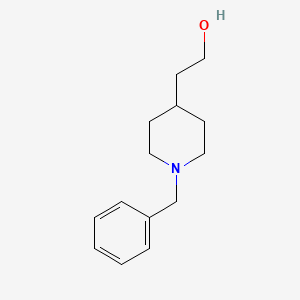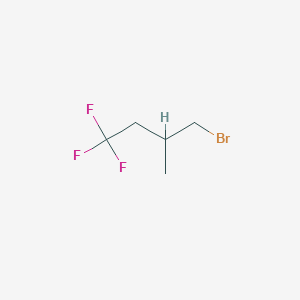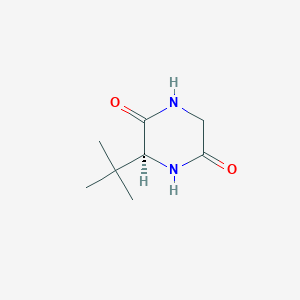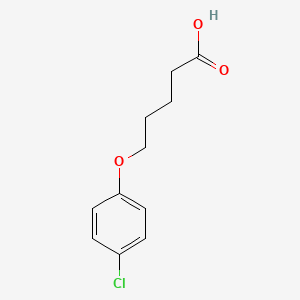
5-(4-Chloro-phenoxy)-pentanoic acid
Overview
Description
Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The best known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Scientific Research Applications
1. Linkers for Solid Phase Synthesis
5-(4-Chloro-phenoxy)-pentanoic acid and similar compounds have been utilized as linkers for solid-phase synthesis. They demonstrate higher acid stability compared to standard trityl resins, making them suitable for immobilizing and further modifying carboxylic acids and amines. The treatment with trifluoroacetic acid (TFA) releases the products in high yield and excellent purity, indicating their potential for efficient and high-quality synthesis in pharmaceutical and biochemical research (Bleicher, Lutz, & Wuethrich, 2000).
2. Enzyme Reaction Studies
The compound has been used to study the reactions with enzymes, such as the modification of amino acids in rabbit muscle pyruvate kinase. This research helps in understanding enzyme mechanisms and the reactive groups involved in enzyme-catalyzed reactions (Chalkley & Bloxham, 1976).
3. Antiprotozoal Drug Metabolism
In pharmacological research, understanding the metabolism of drugs is crucial. This compound has been identified as one of the primary metabolites in the metabolism of the antiprotozoal drug pentamidine in rats. This research is significant for drug development and improving therapeutic efficacy (Berger et al., 1992).
Mechanism of Action
Target of Action
The primary targets of 5-(4-Chloro-phenoxy)-pentanoic acid are broadleaf weeds . This compound belongs to the family of phenoxy herbicides, which are widely used in agriculture due to their selective action against these types of plants .
Mode of Action
This compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action leaves monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the auxin growth hormone IAA . The compound’s mimicry of IAA disrupts normal plant growth processes, leading to rapid and uncontrolled growth .
Pharmacokinetics
The pharmacokinetics of this compound, like other phenoxy herbicides, involve its application as salts and esters, which are capable of producing the parent acid in situ . These forms vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity
Result of Action
The molecular and cellular effects of this compound’s action result in the rapid, uncontrolled growth of broad-leaf plants . This growth is unsustainable, leading to the eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, the compound’s effectiveness can be influenced by interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
Biochemical Analysis
Biochemical Properties
5-(4-Chloro-phenoxy)-pentanoic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It interacts with various enzymes and proteins, mimicking the action of natural plant hormones known as auxins. These interactions often lead to the modulation of growth processes in plants. For instance, this compound can bind to auxin receptors, triggering a cascade of events that promote cell elongation and division . Additionally, it may interact with proteins involved in signal transduction pathways, thereby influencing the overall growth and development of plants.
Cellular Effects
The effects of this compound on cells are profound, particularly in plant cells. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By mimicking auxins, this compound can alter the expression of genes involved in growth and development. It affects cell signaling pathways by binding to specific receptors, leading to changes in the activity of downstream signaling molecules . These changes can result in enhanced cell division, elongation, and differentiation, ultimately affecting the overall physiology of the plant.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to auxin receptors, which are proteins that mediate the response to auxin hormones. This binding activates the receptors, leading to the transcription of auxin-responsive genes . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to modulate gene expression and enzyme activity underscores its role as a potent regulator of plant growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which could contribute to the observed effects. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as promoting growth and development. At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage regulation in practical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the organism. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can affect its activity, with higher concentrations potentially leading to more pronounced biological effects.
properties
IUPAC Name |
5-(4-chlorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZDRIPLJUPMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369562 | |
| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7170-55-0 | |
| Record name | 5-(4-Chlorophenoxy)pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-phenoxy)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 5-(4-chlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



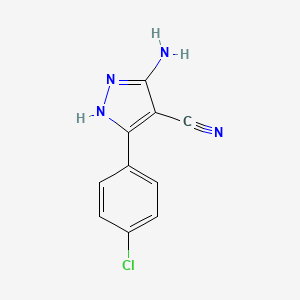
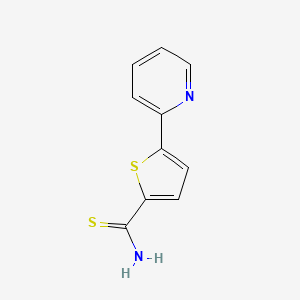
![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)

